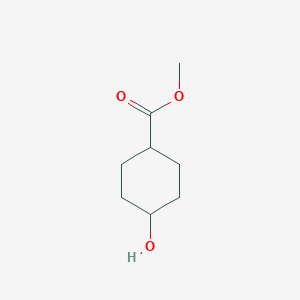

Methyl 4-hydroxycyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDYVXROZHFTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169830 | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17449-76-2, 6125-57-1 | |

| Record name | Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Physical Properties of Methyl 4-hydroxycyclohexanecarboxylate

Introduction: The Foundational Role of a Versatile Intermediate

In the landscape of modern synthetic chemistry and pharmaceutical development, the utility of a molecule is often dictated by its structural nuance and physical characteristics. Methyl 4-hydroxycyclohexanecarboxylate (M4HC) stands as a prime example of a versatile chemical intermediate whose bifunctional nature—a hydroxyl group and a methyl ester on a cyclohexane scaffold—makes it a valuable building block.[1] Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a deep and practical understanding of its physical properties.[1][2][3]

A critical feature of M4HC is its existence as cis and trans stereoisomers, arising from the relative orientation of the two substituent groups on the cyclohexane ring. This stereoisomerism is not a trivial detail; it profoundly influences the molecule's physical properties, reactivity, and ultimately, its suitability for specific synthetic pathways. This guide provides an in-depth exploration of the core physical and spectral properties of M4HC, grounded in established analytical techniques. It is designed to equip researchers with the foundational knowledge required to effectively source, characterize, and utilize this important compound.

Molecular Structure and Stereoisomerism

The defining characteristic of this compound is its 1,4-disubstituted cyclohexane ring. The spatial arrangement of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups gives rise to two distinct diastereomers: cis and trans.

-

cis-isomer: Both substituents are on the same face of the ring. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial.

-

trans-isomer: The substituents are on opposite faces of the ring. The most stable chair conformation allows both bulky groups to occupy equatorial positions, resulting in lower steric strain and greater thermodynamic stability.

This stereochemical difference is fundamental, as it dictates the molecule's overall shape, polarity, and intermolecular interactions, which in turn govern its physical properties.

Caption: Logical relationship of M4HC and its stereoisomers.

Core Molecular Data

The following table summarizes essential identification information for M4HC and its common isomers. Researchers must pay close attention to the CAS number to ensure they are sourcing the correct stereoisomer for their application.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [4][5][6][7][8] |

| Molecular Weight | 158.19 g/mol | [4][5][7] |

| IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate | [5] |

| CAS Number (Mixture) | 17449-76-2 | [4][5][7][9] |

| CAS Number (cis-isomer) | 3618-03-9 | [5][6] |

| CAS Number (trans-isomer) | 6125-57-1 | [5][10] |

Macroscopic Physical Properties

The physical state and bulk properties of M4HC are critical for process design, reaction setup, and safety considerations. The compound is typically supplied as a colorless liquid.[1][11]

Comparative Data Table

This table consolidates the key physical properties reported for M4HC, highlighting differences between the isomers where data is available. The trans-isomer's boiling point is reported at reduced pressure, a common practice for high-boiling-point liquids to prevent decomposition.

| Physical Property | Mixture / Unspecified | cis-isomer | trans-isomer | Source(s) |

| Boiling Point | 233 °C @ 760 mmHg | 233.3 °C @ 760 mmHg | 125 °C @ 0.3 mmHg | [4][6][9][10][11] |

| Density | 1.121 g/cm³ | 1.121 g/cm³ | 1.10 g/cm³ (20/20) | [4][6][7][9][11] |

| Refractive Index | 1.482 | 1.4705 (21.5 °C) | 1.47 | [4][6][11] |

| Flash Point | 94 °C | 93.5 °C | N/A | [4][6][7][9] |

| Vapor Pressure | 8.14E-06 mmHg @ 25°C | N/A | N/A | [4] |

| LogP (Octanol/Water) | 0.53 - 0.853 | 0.71 | N/A | [5][7][8][12] |

Expert Insight: The slight variations in density and refractive index between isomers are direct consequences of their different molecular packing efficiencies in the liquid state. The diequatorial conformation of the trans-isomer can lead to more ordered packing compared to the cis-isomer. The LogP value, indicating moderate hydrophilicity, is consistent with the presence of both a polar hydroxyl group and a nonpolar hydrocarbon ring.

Analytical Characterization and Methodologies

Verifying the identity, purity, and isomeric ratio of M4HC is a prerequisite for its use in regulated environments like drug development. This section details the standard analytical protocols, emphasizing the "why" behind the methodology.

Purity Assessment and Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of M4HC and for separating its cis and trans isomers. A reverse-phase method is typically effective.[12]

Causality of Method Choice: Reverse-phase HPLC is chosen because it separates compounds based on differences in hydrophobicity. Although the cis and trans isomers have the same chemical formula, the trans-isomer, with its hydroxyl group more exposed in the diequatorial conformation, can exhibit slightly different interactions with the nonpolar stationary phase compared to the cis-isomer, allowing for separation.

This protocol is adapted from established methods for analyzing M4HC.[12]

-

System Preparation:

-

Column: C18 Reverse-Phase Column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm (as the ester carbonyl provides weak chromophore).

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of M4HC at 1 mg/mL in Acetonitrile.

-

Dilute to a working concentration of ~100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Acquisition:

-

Equilibrate the column with a 50:50 A:B mixture for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run an isocratic elution with 50:50 A:B for 10 minutes or a shallow gradient if co-elution occurs.

-

-

Self-Validation:

-

The system is considered valid if a blank injection (50:50 A:B) shows no interfering peaks at the retention time of M4HC.

-

Peak shape (tailing factor) should be between 0.9 and 1.5.

-

Purity is determined by the area percentage of the main peak(s) relative to all peaks detected.

-

Caption: Standard experimental workflow for HPLC analysis.

Structural Confirmation via Spectroscopy

NMR is indispensable for unambiguous structural confirmation and, crucially, for determining the stereochemistry.

-

¹H NMR: Provides information on the electronic environment of hydrogen atoms. Key expected signals include a singlet around 3.65 ppm for the methoxy (-OCH₃) protons and a complex multiplet pattern between 1.20-2.50 ppm for the cyclohexane ring protons.[13] The chemical shift and coupling constants of the protons at C1 and C4 are particularly sensitive to their axial or equatorial orientation, allowing for differentiation between cis and trans isomers.

-

¹³C NMR: Confirms the carbon skeleton, with expected signals for the carbonyl carbon (~175 ppm), the carbons bearing the hydroxyl and ester groups (~70 ppm), the methoxy carbon (~51 ppm), and the remaining ring carbons.

IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.

-

Causality of Signal: The technique relies on the principle that chemical bonds vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its vibrational modes.

-

Expected Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the cyclohexane ring.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹, characteristic of the ester carbonyl group.

-

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.

-

Expected Ionization: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 158.[5][14] Common fragments would include the loss of a methoxy group ([M-31]⁺) or the loss of the entire ester group.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. M4HC is classified as a hazardous substance.

GHS Hazard Summary

Based on available safety data, M4HC presents the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5][7]

-

Causes skin and serious eye irritation.[5]

| Hazard Statement | GHS Classification | Source(s) |

| H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [5] |

| H315 | Skin Irritation, Category 2 | [5] |

| H319 | Eye Irritation, Category 2A | [5] |

Recommended Handling and Storage

-

Handling: Use only in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15] For long-term stability, particularly for the cis-isomer, storage in a freezer at or below -20°C is recommended.[16] Keep away from heat, sparks, and open flames.[15]

Conclusion

This compound is more than a simple organic intermediate; it is a molecule whose utility is defined by its stereochemical and physical properties. A thorough understanding of its boiling point, density, and solubility, coupled with the ability to analytically confirm its structure, purity, and isomeric form via HPLC and spectroscopy, is essential for any researcher in the fields of drug discovery and materials science. The protocols and data presented in this guide serve as a foundational resource, enabling scientists to handle and utilize M4HC with confidence, precision, and safety, thereby accelerating the pace of innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:17449-76-2 | Chemsrc [chemsrc.com]

- 8. CAS#:3618-03-9 | Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis | Chemsrc [chemsrc.com]

- 9. This compound CAS#: 17449-76-2 [m.chemicalbook.com]

- 10. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Methyl trans-4-Hydroxycyclohexanecarboxylate | 6125-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. This compound | 17449-76-2 [chemicalbook.com]

- 14. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 15. fishersci.com [fishersci.com]

- 16. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]

cis/trans isomerism of Methyl 4-hydroxycyclohexanecarboxylate

An In-Depth Technical Guide to the Cis/Trans Isomerism of Methyl 4-hydroxycyclohexanecarboxylate

Abstract

This compound is a key chemical intermediate whose utility in drug development and materials science is critically dependent on its stereochemistry. The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers, each possessing distinct physical properties and conformational preferences that dictate their reactivity and biological interactions. This guide provides a comprehensive technical overview of the fundamental principles governing the isomerism of this compound. We will explore the conformational analysis of the cyclohexane ring, delve into the thermodynamic and kinetic principles that control stereochemical outcomes during synthesis, provide detailed protocols for common synthetic routes, and outline robust analytical methods for isomer separation and characterization.

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The stereoisomerism of this compound is rooted in the conformational behavior of the cyclohexane ring. The lowest energy conformation is the "chair" form, in which the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1]

-

Trans Isomer: In the trans isomer, the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups are on opposite sides of the ring. This arrangement allows for a highly stable chair conformation where both bulky substituents occupy equatorial positions (diequatorial). This diequatorial conformation minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in an axial position.[2] Consequently, the trans isomer is the thermodynamically more stable of the two.[1]

-

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial (axial-equatorial).[3] The cis isomer exists as a rapidly equilibrating mixture of two chair conformers. The equilibrium will favor the conformer where the larger, more sterically demanding group (the methoxycarbonyl group) occupies the equatorial position to minimize steric strain.[2]

The energy difference between these isomers, driven by steric considerations, is the fundamental basis for controlling and separating them.

Caption: Conformational energy relationship between cis and trans isomers.

Synthesis and Stereochemical Control: A Tale of Two Pathways

The ratio of cis to trans isomers obtained in a synthesis is dictated by whether the reaction is under kinetic or thermodynamic control.[4]

-

Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy. These reactions are typically run at low temperatures for short durations, making the process effectively irreversible.[5][6]

-

Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions, typically achieved with higher temperatures and longer reaction times, allowing an equilibrium to be established.[4][7]

Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.

Synthesis Route 1: Catalytic Hydrogenation (Thermodynamic Control)

The catalytic hydrogenation of methyl 4-hydroxybenzoate is a common industrial method that typically yields the thermodynamically favored trans isomer. The aromatic ring is reduced to a cyclohexane ring, and under the typical reaction conditions (elevated temperature and pressure), equilibrium can be established, leading to the most stable diequatorial product.[8]

Experimental Protocol: Synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate [8]

-

Reactor Setup: To a suitable high-pressure autoclave reactor (e.g., a Parr autoclave), add methyl 4-hydroxybenzoate (1.0 eq) and methanol as the solvent (approx. 6 mL per gram of starting material).

-

Inerting: Seal the reactor and displace the air with an inert gas, such as nitrogen, by pressurizing and venting three times.

-

Catalyst Addition: Under a positive nitrogen pressure, add 5% rhodium on alumina catalyst (Rh/Al₂O₃) (approx. 0.1 eq by weight relative to the starting material).

-

Hydrogenation: Seal the reactor again. Pressurize with hydrogen gas to approximately 3.7 MPa (540 psi). Begin vigorous stirring or shaking.

-

Reaction: Maintain the reaction for 18-24 hours. The reaction progress can be monitored by taking aliquots (after depressurizing and inerting) and analyzing via GC or TLC.

-

Workup: Upon completion, depressurize the reactor and replace the hydrogen atmosphere with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the catalyst. Wash the pad with additional methanol.

-

Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the colorless, oily product.

Synthesis Route 2: Ketone Reduction (Kinetic Control)

The reduction of methyl 4-oxocyclohexanecarboxylate using a hydride reducing agent like sodium borohydride (NaBH₄) is often under kinetic control.[9] The stereochemical outcome depends on the direction of hydride attack on the carbonyl. The hydride ion, a nucleophile, will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of the kinetic product.[10] In this case, axial attack is generally favored, leading to an equatorial hydroxyl group, which would result in the trans product. However, the presence of the bulky ester group can influence this, and often a mixture of isomers is obtained, requiring careful analysis and purification.

Experimental Protocol: Reduction of Methyl 4-oxocyclohexanecarboxylate

-

Dissolution: Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (approx. 10 mL per gram of ketone), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the reaction rate and enhance selectivity.[9]

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution. Monitor for gas evolution (H₂). The slow addition prevents an uncontrolled exotherm.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which will likely be a mixture of cis and trans isomers.

Isomer Separation and Analysis

Due to their very similar physicochemical properties, separating the cis and trans isomers of this compound requires high-resolution techniques.[11] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

Table 1: Comparison of Analytical Separation Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Stationary Phase | Reversed-Phase (e.g., C18) is common.[12] | Polar (e.g., WAX) or mid-polar (e.g., 5% Phenyl Polysiloxane) columns.[11] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients.[12] | Inert carrier gas (Helium or Hydrogen).[11] |

| Advantages | Excellent resolution, non-destructive, easily scaled to preparative separation. | High sensitivity (especially with FID), fast analysis times. |

| Considerations | Requires sample to be soluble in the mobile phase. | Sample must be volatile and thermally stable. |

Detailed Protocol: HPLC Separation[12][13]

-

System Preparation: Use an HPLC system with a UV detector (set to ~220 nm). A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v). For mass spectrometry compatibility, replace any non-volatile acids like phosphoric acid with 0.1% formic acid.[12]

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Dilute to approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection & Analysis: Inject 10 µL of the prepared sample. The trans isomer, being slightly less polar, is typically expected to elute slightly earlier than the cis isomer on a standard reversed-phase column.

Caption: General workflow for HPLC-based isomer analysis.

Spectroscopic Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The key lies in the chemical shift and coupling constants of the protons at the C1 and C4 positions (the carbons bearing the ester and hydroxyl groups, respectively).

-

Chemical Shift: Protons in an axial environment are shielded by the electron clouds of the C-C bonds in the ring and typically appear at a higher field (lower ppm value) compared to their equatorial counterparts.

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Large axial-axial (J_ax-ax) couplings (~10-13 Hz) are observed, while smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (~2-5 Hz) are typical.

Table 2: Expected ¹H NMR Characteristics for Isomers

| Isomer | Conformation | H at C1 (-CHCOOCH₃) | H at C4 (-CHOH) | Expected Signal Width for C1-H & C4-H |

| trans | Diequatorial (e,e) | Axial | Axial | Broad multiplet or triplet of triplets (large J_ax-ax couplings) |

| cis | Equatorial-Axial (e,a) (major conformer) | Equatorial | Axial | Narrow multiplet (smaller J_ax-eq and J_eq-eq couplings) |

For the trans isomer, the protons at C1 and C4 are both axial. Therefore, they will each show large couplings to the two adjacent axial protons, resulting in a broad signal often described as a "triplet of triplets". For the cis isomer (assuming the ester is equatorial), the C1 proton is equatorial and the C4 proton is axial. The C1 proton will exhibit only small couplings, leading to a much narrower signal. This difference in signal width for the C1 and C4 protons is a highly reliable diagnostic tool for assigning the stereochemistry.[13]

Conclusion

The cis/trans isomerism of this compound is a textbook example of stereochemical principles directly impacting practical chemistry. The thermodynamic preference for the trans isomer, with its stable diequatorial conformation, can be exploited in syntheses run under equilibrium conditions, such as high-temperature catalytic hydrogenation. Conversely, kinetically controlled reactions, like low-temperature hydride reductions, may yield different isomer ratios based on the transition state energies. Mastery of these concepts allows researchers and drug development professionals to selectively synthesize the desired isomer. Furthermore, robust analytical techniques, particularly HPLC for separation and NMR spectroscopy for structural elucidation, are indispensable tools for verifying stereochemical purity, ensuring the production of well-defined chemical entities for advanced applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 8. trans-Methyl4-hydroxycyclohexanecarboxylate | 6125-57-1 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR [m.chemicalbook.com]

Spectroscopic data for Methyl 4-hydroxycyclohexanecarboxylate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxycyclohexanecarboxylate

This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and stereochemical assignment of this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: A Versatile Bifunctional Building Block

This compound is a valuable organic intermediate characterized by a cyclohexane scaffold functionalized with both a hydroxyl group and a methyl ester.[1] This bifunctional nature makes it a highly versatile building block for synthesizing more complex molecular architectures, particularly in the pharmaceutical industry for the development of novel drug candidates.[1]

Accurate structural confirmation and, critically, the determination of its relative stereochemistry (cis or trans), are paramount for ensuring predictable reaction outcomes and the desired biological activity of its derivatives. Spectroscopic analysis provides the definitive toolkit for this characterization. This guide explains the causal relationships between the molecule's structure, its stereoisomers, and their corresponding spectral signatures.

Molecular Structure and Stereoisomerism

The core of this compound's chemistry lies in its stereoisomerism. The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans. The spatial orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups dictates the molecule's overall shape and profoundly influences its spectroscopic properties.

In the most stable chair conformations:

-

Trans Isomer : Both the large methoxycarbonyl group and the hydroxyl group can occupy equatorial positions, minimizing steric strain. This is the thermodynamically favored conformation.

-

Cis Isomer : To maintain the cis relationship, one substituent must be in an equatorial position while the other is forced into a more sterically hindered axial position. Due to its larger size, the methoxycarbonyl group preferentially occupies the equatorial position, leaving the hydroxyl group axial.

These conformational differences are not merely theoretical; they are the direct cause of the distinct NMR spectra observed for each isomer.

Caption: Chair conformations of trans and cis-Methyl 4-hydroxycyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise stereochemistry of the cis and trans isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its axial or equatorial position.

¹H NMR Spectroscopy: The Key to Stereochemical Assignment

The diagnostic power of ¹H NMR lies in analyzing the chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) of the protons at C1 and C4 (the carbons bearing the substituents).

-

Causality of Chemical Shifts : Protons in an axial orientation are shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts.

-

The Karplus Relationship in Action : The magnitude of the coupling constant between two adjacent protons (³J) is dependent on the dihedral angle between them.

-

Large Coupling (³J ≈ 8-13 Hz) is observed between two protons that are trans-diaxial (180° angle), a hallmark of axial-axial coupling.

-

Small Coupling (³J ≈ 2-5 Hz) is observed for axial-equatorial or equatorial-equatorial couplings (≈60° angle).

-

For the trans-isomer , where H1 and H4 are both axial, the signal for H4 (the proton on the carbon with the -OH group) will appear as a triplet of triplets with large axial-axial couplings. For the cis-isomer , where H4 is equatorial, its signal will be a broad multiplet with only small axial-equatorial and equatorial-equatorial couplings.

Table 1: Comparative ¹H NMR Data (Typical Values in CDCl₃)

| Proton | trans-Isomer (e,e) | cis-Isomer (e,a) | Rationale for Difference |

|---|---|---|---|

| -OCH₃ | ~3.67 ppm (s) | ~3.68 ppm (s) | Minimal difference; distant from stereocenter. |

| H1 (CHCOOCH₃) | ~2.25 ppm (tt) | ~2.49 ppm (m) | H1 is axial, shifted upfield. |

| H4 (CHOH) | ~3.60 ppm (tt) | ~4.05 ppm (m) | H4 is axial, shifted upfield vs. equatorial H4 which is deshielded. |

| Ring CH₂ | ~1.2-2.1 ppm (m) | ~1.5-2.0 ppm (m) | Significant overlap, but pattern differs due to axial/equatorial protons. |

Note: Exact chemical shifts can vary based on solvent and concentration. The key diagnostic is the multiplicity and coupling constants of H1 and H4.

¹³C NMR Spectroscopy

¹³C NMR provides confirmation of the carbon skeleton. Stereochemistry also leaves a subtle but detectable footprint in the ¹³C spectrum due to the γ-gauche effect.

-

The γ-Gauche Effect : An axial substituent causes steric compression on the γ-carbons (three bonds away), leading to shielding and an upfield shift (lower ppm) in their resonance compared to the case with an equatorial substituent.

In the cis-isomer, the axial -OH group will shield carbons C2 and C6, causing them to appear at a slightly lower chemical shift than in the trans-isomer.

Table 2: Comparative ¹³C NMR Data (Typical Values)

| Carbon | trans-Isomer | cis-Isomer | Rationale for Difference |

|---|---|---|---|

| C=O | ~176 ppm | ~176 ppm | Carbonyl group is distant from the stereocenter. |

| -OCH₃ | ~51 ppm | ~51 ppm | Methyl group is distant from the stereocenter. |

| C4 (CHOH) | ~70 ppm | ~66 ppm | The carbon with an axial -OH is shielded. |

| C1 (CHCOOR) | ~43 ppm | ~41 ppm | Subtle shielding effects from axial -OH. |

| C2, C6 | ~34 ppm | ~31 ppm | Shielded by the axial -OH via the γ-gauche effect. |

| C3, C5 | ~29 ppm | ~29 ppm | Less affected by the substituent at C4. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent, rapid technique for confirming the presence of the key functional groups. While it generally cannot distinguish between the cis and trans isomers, it provides a crucial first-pass validation of the molecule's identity.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Ester) | ~1730 | Strong, Sharp |

| C-O Stretch (Ester/Alcohol) | 1300 - 1000 | Strong |

The presence of a strong, sharp peak around 1730 cm⁻¹ and a broad absorption band above 3200 cm⁻¹ is definitive evidence for the methyl ester and hydroxyl functionalities, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern under energetic conditions (e.g., Electron Ionization, EI).

-

Molecular Ion (M⁺) : The molecular formula C₈H₁₄O₃ corresponds to a molecular weight of 158.19 g/mol .[2] The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 158.

-

Key Fragmentation Pathways : The structure readily undergoes fragmentation upon ionization. Common losses include:

-

Loss of Water (H₂O) : [M - 18]⁺ → m/z 140

-

Loss of a Methoxy Radical (•OCH₃) : [M - 31]⁺ → m/z 127

-

Loss of the Methoxycarbonyl Radical (•COOCH₃) : [M - 59]⁺ → m/z 99

-

Ring Cleavage : Leads to characteristic fragments of the cyclohexyl ring, such as ions at m/z 81 and 55.[2]

-

Caption: Plausible MS fragmentation pathway for this compound.

Table 4: Summary of Key Mass Spectrometry Data

| m/z | Identity | Significance |

|---|---|---|

| 158 | [M]⁺ | Molecular Ion |

| 140 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 127 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 99 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |

| 81 | [C₆H₉]⁺ | Characteristic cyclohexenyl cation after losses.[2] |

Experimental Protocols: A Self-Validating Workflow

To ensure high-quality, reproducible data, a systematic approach to sample preparation and analysis is essential.

Caption: A validated workflow for comprehensive spectroscopic characterization.

Step-by-Step Methodology:

-

Sample Preparation (NMR): a. Accurately weigh 10-20 mg of this compound. b. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). The choice of solvent is critical; for instance, using DMSO-d₆ allows for the observation of the hydroxyl proton, which often exchanges in CDCl₃.[3] c. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: a. NMR: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous assignment, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended. b. IR: For liquid samples, place a drop between two NaCl or KBr salt plates to create a thin film. For solid samples, mix a small amount with KBr powder and press into a transparent pellet. Acquire the spectrum over the 4000-400 cm⁻¹ range. c. MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS) system, typically using Electron Ionization (EI) at 70 eV.

-

Data Analysis: a. NMR: Process the spectra (Fourier transform, phase, and baseline correct). Calibrate the ¹H spectrum to the TMS signal. Integrate the signals in the ¹H spectrum to confirm proton counts. Measure chemical shifts and coupling constants to assign all signals and determine the cis/trans configuration. b. IR: Identify the key functional group frequencies as outlined in Table 3. c. MS: Identify the molecular ion peak and major fragment ions to confirm the molecular weight and fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound is a clear demonstration of modern analytical chemistry's power. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy, particularly the analysis of ¹H NMR coupling constants, stands as the definitive technique for distinguishing between the crucial cis and trans diastereomers. This multi-technique, self-validating approach provides the rigorous characterization necessary for professionals in research and pharmaceutical development, ensuring the quality and identity of this important chemical intermediate.

References

Synthesis of Methyl 4-hydroxycyclohexanecarboxylate from methyl 4-hydroxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxycyclohexanecarboxylate from Methyl 4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the catalytic hydrogenation of methyl 4-hydroxybenzoate. This transformation is a foundational process for accessing saturated carbocyclic scaffolds crucial in the development of pharmaceuticals and fine chemicals. This document delves into the mechanistic underpinnings of aromatic ring hydrogenation, offers detailed experimental protocols, and explores the critical factors governing the stereochemical outcome of the reaction, namely the cis/trans isomer ratio. Furthermore, this guide addresses the practical aspects of reaction monitoring, product purification, and the essential safety protocols for conducting high-pressure hydrogenations. This work is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

The conversion of readily available aromatic compounds into their saturated alicyclic counterparts is a cornerstone of modern synthetic organic chemistry. These saturated rings are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The synthesis of this compound from methyl 4-hydroxybenzoate is a prime example of such a transformation, offering a gateway to functionalized cyclohexane derivatives. The presence of both a hydroxyl and a methyl ester group on the cyclohexane ring provides versatile handles for further chemical modifications.

This guide will focus on the catalytic hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate, a process that, while conceptually straightforward, presents nuances in catalyst selection and reaction parameter optimization to achieve desired yields and stereoselectivity.

Reaction Mechanism and Stereochemical Considerations

The hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate is an exothermic process that requires a catalyst to overcome the significant resonance stability of the benzene ring.[1] The reaction typically proceeds under elevated hydrogen pressure and temperature.

The generally accepted mechanism for the heterogeneous catalytic hydrogenation of phenols involves the following key steps:

-

Adsorption: The aromatic substrate adsorbs onto the surface of the metal catalyst.

-

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Hydrogenation: Hydrogen atoms are sequentially added to the aromatic ring. This process is believed to involve partially hydrogenated intermediates, such as cyclohexenols and cyclohexanones, through keto-enol tautomerism.[2]

-

Desorption: The final saturated product, this compound, desorbs from the catalyst surface.

A critical aspect of this synthesis is the control of the stereochemistry at the C1 and C4 positions of the cyclohexane ring, leading to the formation of cis and trans isomers. The diastereoselectivity of the reaction is heavily influenced by the choice of catalyst and reaction conditions.

-

cis-Isomer: Generally favored with rhodium-based catalysts.[3]

-

trans-Isomer: Often the major product when using palladium-based catalysts.[2][3]

The formation of the thermodynamically more stable trans isomer with palladium catalysts is thought to occur through the desorption and re-adsorption of the intermediate cyclohexanone, allowing for a π-facial exchange before the final hydrogenation steps.[2]

Catalyst Selection and Optimization

The choice of catalyst is paramount in achieving high conversion and desired stereoselectivity. For the hydrogenation of aromatic rings, noble metal catalysts are typically employed.

| Catalyst | Support | Typical Stereoselectivity | Key Characteristics |

| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | cis-selective | Highly active for aromatic ring hydrogenation.[4][5][6] |

| Palladium (Pd) | Alumina (Al₂O₃), Carbon (C) | trans-selective | Effective for phenol hydrogenation, often yielding the thermodynamically favored trans product.[2][3] |

| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | Varies with conditions | Known for its high activity in aromatic hydrogenation.[7][8][9] |

| Platinum (Pt) | Carbon (C) | Varies | Active catalyst, but selectivity can be an issue. |

| Nickel (Ni) | Raney Ni | Varies | A more economical option, but often requires more forcing conditions.[10] |

For the synthesis of a specific isomer of this compound, the following catalyst choices are recommended as starting points:

-

For predominantly cis-methyl 4-hydroxycyclohexanecarboxylate: 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al₂O₃).

-

For predominantly trans-methyl 4-hydroxycyclohexanecarboxylate: 5% Palladium on Alumina (Pd/Al₂O₃).[3]

Experimental Protocols

4.1. General Safety Precautions for High-Pressure Hydrogenation

High-pressure hydrogenation reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[1][11]

-

Dedicated Workspace: All high-pressure hydrogenations should be performed in a well-ventilated fume hood, preferably a walk-in hood, with a blast shield in place.[12][13]

-

Equipment Inspection: Before each experiment, the high-pressure reactor, pressure gauges, rupture discs, and temperature probes must be thoroughly inspected for any signs of damage or wear.[11]

-

Leak Testing: Prior to introducing hydrogen, the sealed reactor system must be leak-tested with an inert gas, such as nitrogen, at a pressure equal to or greater than the intended reaction pressure.[11]

-

Inert Gas Purging: The reactor must be purged with an inert gas to remove all oxygen before the introduction of hydrogen to prevent the formation of explosive mixtures.[1]

-

Catalyst Handling: Many hydrogenation catalysts are pyrophoric, especially after use. They should be handled under an inert atmosphere or wetted with a solvent to prevent ignition upon exposure to air.[14]

-

Unattended Operation: High-pressure reactions should never be left unattended.[11]

4.2. Protocol for trans-Selective Hydrogenation (using Pd/Al₂O₃)

This protocol is adapted from procedures for the trans-selective hydrogenation of phenol derivatives.[3][15]

-

Reactor Charging: To a high-pressure reactor vessel, add methyl 4-hydroxybenzoate (1.0 eq.), 5% Pd/Al₂O₃ (5-10 wt%), and a suitable solvent (e.g., n-heptane or isopropanol) to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor three times with nitrogen, followed by three purges with hydrogen.

-

Reaction Execution: Pressurize the reactor with hydrogen to 5-10 bar. Begin stirring and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by observing the pressure drop of the hydrogen supply.

-

Reaction Work-up: After the reaction is complete (typically 12-24 hours, as determined by reaction monitoring), cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet and disposed of properly.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to isolate the trans-methyl 4-hydroxycyclohexanecarboxylate.[16]

4.3. Protocol for cis-Selective Hydrogenation (using Rh/C)

This protocol is a general procedure for rhodium-catalyzed aromatic hydrogenation.

-

Reactor Charging: Follow the procedure in section 4.2.1, but use 5% Rh/C as the catalyst. A polar solvent like isopropanol or ethanol may be beneficial.

-

Sealing and Purging: As described in section 4.2.2.

-

Reaction Execution: Pressurize the reactor with hydrogen to 10-50 bar. Begin stirring and heat the reaction mixture to 80-120 °C.

-

Reaction Work-up and Product Isolation: Follow the procedures outlined in sections 4.2.4 to 4.2.7 to isolate and purify the predominantly cis-methyl 4-hydroxycyclohexanecarboxylate.

Reaction Monitoring and Product Characterization

5.1. Reaction Monitoring

The progress of the hydrogenation can be monitored by several techniques:

-

Hydrogen Uptake: A drop in the pressure from the hydrogen cylinder indicates that the reaction is proceeding.

-

Thin-Layer Chromatography (TLC): Periodically and safely take small aliquots from the reaction mixture (after depressurization and purging) to spot on a TLC plate to check for the disappearance of the starting material.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction and determining the ratio of cis and trans isomers.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of aromatic signals and the appearance of aliphatic signals.

5.2. Product Characterization

The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and for determining the cis/trans isomer ratio by integrating characteristic signals.[19][20]

-

Mass Spectrometry: GC-MS will provide the molecular weight of the product and its fragmentation pattern.[21]

-

Infrared (IR) Spectroscopy: The disappearance of aromatic C-H and C=C stretching bands and the appearance of aliphatic C-H stretching bands will be evident. The O-H and C=O stretches will remain.

Visualization of Workflows

6.1. General Hydrogenation Workflow

Caption: General workflow for the catalytic hydrogenation of methyl 4-hydroxybenzoate.

6.2. Catalyst Selection and Stereochemical Outcome

Caption: Influence of catalyst selection on the stereochemical outcome.

Conclusion

The synthesis of this compound from methyl 4-hydroxybenzoate via catalytic hydrogenation is a robust and versatile transformation. The key to a successful synthesis lies in the judicious selection of the catalyst and the careful control of reaction conditions to achieve the desired stereochemical outcome. Palladium-based catalysts, such as Pd/Al₂O₃, generally favor the formation of the trans isomer, while rhodium-based catalysts, like Rh/C, typically yield the cis isomer as the major product. Adherence to stringent safety protocols is imperative when working with high-pressure hydrogen. This guide provides a solid foundation for researchers to develop and optimize this important synthetic transformation for their specific applications.

References

- 1. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective hydrogenation of phenols to cyclohexanols catalyzed by robust solid NHC–Rh coordination assemblies in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ruthenium-Catalyzed Asymmetric Hydrohydroxyalkylation of Butadiene: The Role of the Formyl Hydrogen Bond in Stereochemical Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. njhjchem.com [njhjchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.wisc.edu [chem.wisc.edu]

- 14. weihaicm.com [weihaicm.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-(3618-03-9) 1H NMR spectrum [chemicalbook.com]

- 20. cis-4-Hydroxycyclohexanecarboxylic acid(3685-22-1) 1H NMR [m.chemicalbook.com]

- 21. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of Methyl 4-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxycyclohexanecarboxylate is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical synthesis and materials science.[1] Its unique structure, featuring a cyclohexane ring substituted with a hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides an in-depth exploration of the chemical structure, nomenclature, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and IUPAC Nomenclature

The fundamental structure of this compound consists of a cyclohexane ring. A hydroxyl (-OH) group is attached to the fourth carbon atom, and a methyl carboxylate (-COOCH₃) group is attached to the first carbon atom.

The IUPAC name for this compound is methyl 4-hydroxycyclohexane-1-carboxylate .[2] The numbering of the cyclohexane ring begins at the carbon atom bearing the carboxylate group.

Stereoisomerism: Cis and Trans Isomers

The substituted cyclohexane ring in this compound gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis and trans. This isomerism is determined by the relative spatial orientation of the hydroxyl and methyl carboxylate groups.

-

cis-Methyl 4-hydroxycyclohexanecarboxylate: In the cis isomer, both the hydroxyl group and the methyl carboxylate group are on the same side of the cyclohexane ring's plane.[3] The IUPAC name for this specific isomer is methyl rel-(1s,4s)-4-hydroxycyclohexane-1-carboxylate.[3]

-

trans-Methyl 4-hydroxycyclohexanecarboxylate: In the trans isomer, the hydroxyl group and the methyl carboxylate group are on opposite sides of the cyclohexane ring's plane.[4] The IUPAC name for this isomer is methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate.[2]

The separation of these isomers can be challenging due to their similar physicochemical properties but is crucial for applications requiring stereospecificity, such as in chiral synthesis.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for their separation and analysis.[5][6]

Caption: 2D representation of cis and trans isomers.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |

| Molecular Weight | 158.19 g/mol | PubChem[2] |

| CAS Number | 17449-76-2 (unspecified stereochemistry) | PubChem[2] |

| 3618-03-9 (cis isomer) | AChemBlock[3] | |

| 6125-57-1 (trans isomer) | LookChem[4] | |

| Boiling Point | 233°C | ChemicalBook[7] |

| 125°C at 0.3 mmHg (trans isomer) | ChemicalBook[8] | |

| Density | 1.121 g/cm³ | ChemicalBook[7] |

| 1.103 g/cm³ (trans isomer) | ChemicalBook[8] | |

| Flash Point | 94°C | ChemicalBook[7] |

| LogP | 0.71050 | Chemsrc[9] |

Synthesis

A common synthetic route to produce this compound involves the esterification of 4-hydroxycyclohexanecarboxylic acid.

Example Protocol: Esterification of 4-Hydroxycyclohexanecarboxylic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

trans-4-Hydroxycyclohexanecarboxylic acid[9]

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trans-4-Hydroxycyclohexanecarboxylic acid in an excess of methanol.[9]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.[7]

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][4]

-

Scaffold for Novel Drug Candidates: The cyclohexane core provides a rigid and three-dimensional framework that is desirable in drug design. The hydroxyl and ester functionalities serve as handles for further chemical modifications, allowing for the exploration of a wide range of chemical space in the search for new therapeutic agents.[1][4]

-

Intermediate in Pharmaceutical Synthesis: This compound is used as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] For example, it can be a precursor for compounds used in the development of cholesteryl ester transfer protein (CETP) inhibitors and factor XIa inhibitors.[4]

-

Chiral Synthesis: The stereoisomers of this compound are crucial in the synthesis of enantiomerically pure drugs.[1] The use of a single, specific stereoisomer can lead to drugs with improved efficacy and a better safety profile.[1]

-

Materials Science: Beyond pharmaceuticals, it is also utilized in the development of new materials, where its structure can be incorporated into polymers to impart specific properties.[4]

Conclusion

This compound is a fundamentally important molecule with a diverse range of applications, particularly in the pharmaceutical industry. Its well-defined structure, coupled with the existence of distinct stereoisomers, provides a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its chemical properties, synthesis, and handling is paramount for researchers and scientists aiming to leverage its potential in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]

- 4. Cas 6125-57-1,trans-Methyl4-hydroxycyclohexanecarboxylate | lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound CAS#: 17449-76-2 [m.chemicalbook.com]

- 8. 6125-57-1 CAS MSDS (trans-Methyl4-hydroxycyclohexanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CAS#:3618-03-9 | Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to cis-Methyl 4-hydroxycyclohexanecarboxylate for Advanced Research and Pharmaceutical Development

Introduction: Unveiling the Potential of a Versatile Cyclohexane Derivative

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available building blocks, saturated carbocycles, particularly substituted cyclohexanes, offer a unique combination of three-dimensional complexity and conformational rigidity that is highly sought after by researchers. This guide focuses on a key derivative within this class: cis-Methyl 4-hydroxycyclohexanecarboxylate (CAS Number: 3618-03-9 ), a compound of significant interest for its utility as a versatile intermediate in the synthesis of pharmacologically active molecules.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the synthesis, properties, and applications of cis-Methyl 4-hydroxycyclohexanecarboxylate, grounded in the principles of scientific integrity and practical, field-proven insights.

Physicochemical Properties and Structural Attributes

The utility of any chemical intermediate is fundamentally tied to its physical and chemical properties. A thorough understanding of these characteristics is essential for optimizing reaction conditions, purification strategies, and for predicting its behavior in complex synthetic pathways.

| Property | Value | Source(s) |

| CAS Number | 3618-03-9 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow oil | |

| Boiling Point | ~233 °C (Predicted) | |

| Density | ~1.12 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. |

The defining structural feature of cis-Methyl 4-hydroxycyclohexanecarboxylate is the cyclohexane ring with two substituents—a methyl ester and a hydroxyl group—in a cis-1,4-relationship. This stereochemistry dictates that both substituents are on the same face of the ring, leading to specific conformational preferences that can be exploited in downstream synthetic transformations. The presence of both a hydroxyl group and an ester provides two distinct points for chemical modification, further enhancing its versatility as a synthetic building block.

Strategic Synthesis: From Aromatic Precursor to Saturated Carbocycle

The most common and industrially viable route to Methyl 4-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of methyl p-hydroxybenzoate. This process, while seemingly straightforward, presents a significant stereochemical challenge: controlling the formation of the desired cis isomer over the thermodynamically more stable trans isomer.

The Rationale Behind Catalytic Hydrogenation

The choice of catalytic hydrogenation is driven by several factors. Firstly, methyl p-hydroxybenzoate is a readily available and cost-effective starting material. Secondly, hydrogenation provides a direct route to the saturated cyclohexane ring. The key to achieving a high cis selectivity lies in the choice of catalyst and reaction conditions. Catalysts such as rhodium and ruthenium, often on a solid support like carbon or alumina, have been shown to favor the formation of the cis product under specific temperature and pressure regimes[2]. This preference is attributed to the mechanism of hydrogen addition to the aromatic ring on the catalyst surface.

Caption: General workflow for the synthesis and purification of cis-Methyl 4-hydroxycyclohexanecarboxylate.

Detailed Experimental Protocol: Synthesis and Isomer Separation

The following protocol is a representative example and may require optimization based on available equipment and desired scale.

Part 1: Catalytic Hydrogenation of Methyl p-hydroxybenzoate

-

Reactor Preparation: To a high-pressure stainless-steel autoclave, add methyl p-hydroxybenzoate (1 equivalent) and a suitable solvent such as methanol or isopropanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the hydrogenation catalyst. A 5% Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalyst is a common choice, typically at a loading of 1-5 mol%.

-

Reaction Execution: Seal the autoclave and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 80-120 °C).

-

Monitoring and Work-up: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS or HPLC). Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-Methyl 4-hydroxycyclohexanecarboxylate.

Part 2: Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of cis and trans isomers is a critical step, as their physicochemical properties are very similar. HPLC is a powerful technique for achieving high-purity separation.

-

Column Selection: A normal-phase or reverse-phase column can be used. The choice will depend on the mobile phase system. A silica gel column is often effective in normal-phase mode, while a C18 column is a standard choice for reverse-phase.

-

Mobile Phase Optimization:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. The ratio of these solvents is critical for achieving good separation. A shallow gradient or isocratic elution may be employed.

-

Reverse Phase: A mixture of water and an organic modifier like acetonitrile or methanol is common.

-

-

Sample Preparation: Dissolve the crude isomeric mixture in the mobile phase or a compatible solvent at a suitable concentration.

-

Chromatographic Run: Inject the sample onto the equilibrated HPLC system. The trans isomer, being generally less polar, will typically elute before the cis isomer in normal-phase chromatography. The elution order may be reversed in reverse-phase chromatography.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired cis isomer. Analyze the purity of the collected fractions by analytical HPLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cis-Methyl 4-hydroxycyclohexanecarboxylate.

Applications in Drug Discovery and Development

The cyclohexane ring is a prevalent motif in many biologically active compounds. Its conformational properties can impart favorable pharmacokinetic profiles, such as improved metabolic stability and oral bioavailability. cis-Methyl 4-hydroxycyclohexanecarboxylate serves as a valuable starting point for introducing this important scaffold.

As a Key Intermediate in Pharmaceutical Synthesis

The true value of cis-Methyl 4-hydroxycyclohexanecarboxylate lies in its role as a versatile intermediate. Both the hydroxyl and ester functionalities can be selectively manipulated to build more complex molecular architectures.

-

Synthesis of Tranexamic Acid Analogues: Tranexamic acid, a well-known antifibrinolytic agent, is a trans-4-(aminomethyl)cyclohexanecarboxylic acid. The cis-isomer of 4-hydroxycyclohexanecarboxylic acid (obtained by hydrolysis of the methyl ester) can be used to synthesize novel analogues of tranexamic acid, potentially leading to compounds with modified activity or pharmacokinetic properties[3][4].

-

Scaffold for Novel Therapeutics: The cyclohexane core is a key component in a variety of therapeutic agents. For instance, derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes[5]. The cis-4-hydroxy-substituted scaffold provides a starting point for the synthesis of libraries of compounds to be screened for a wide range of biological targets.

-

Probing Structure-Activity Relationships (SAR): The ability to synthesize both the cis and trans isomers of 4-hydroxycyclohexanecarboxylate derivatives is crucial for establishing clear structure-activity relationships. By comparing the biological activity of the two isomers, medicinal chemists can gain valuable insights into the optimal three-dimensional arrangement of functional groups required for target binding.

References

- 1. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]

- 2. US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-Methyl 4-hydroxycyclohexanecarboxylate

CAS Number: 6125-57-1

This guide provides a comprehensive technical overview of trans-Methyl 4-hydroxycyclohexanecarboxylate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile molecule in their work. This document delves into its chemical identity, synthesis, structural characterization, and significant applications, with a focus on providing practical, field-proven insights.

Core Chemical Identity

trans-Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester characterized by a cyclohexane ring substituted with a hydroxyl group and a methyl carboxylate group in a trans configuration. This specific stereochemistry is crucial to its utility as a building block in complex organic synthesis.

Systematic IUPAC Name: methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate[1]

Chemical Structure and Properties

The structural formula and key chemical properties of trans-Methyl 4-hydroxycyclohexanecarboxylate are summarized below.

-

Molecular Weight: 158.20 g/mol [3]

-

Appearance: Colorless to almost colorless clear liquid

-

Boiling Point: 125°C at 0.3 mmHg[3]

-

Density: 1.103 g/cm³[3]

-

Refractive Index: 1.4693 (at 23°C)[3]

A table summarizing these properties is provided for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6125-57-1 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [2][3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 125°C / 0.3 mmHg | [3] |

| Density | 1.103 g/cm³ | [3] |

| Refractive Index | 1.4693 (23°C) | [3] |

Synonyms for this compound include:

-

Methyl trans-4-Hydroxycyclohexanecarboxylate[2]

-

trans-4-Hydroxycyclohexanecarboxylic Acid Methyl Ester[2]

-

trans-4-(Methoxycarbonyl)cyclohexan-1-ol

Synthesis and Mechanistic Insights

The most prevalent and industrially viable method for the synthesis of trans-Methyl 4-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of methyl 4-hydroxybenzoate.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard procedure for the synthesis of methyl 4-hydroxycyclohexanecarboxylate, which typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under specific conditions.

Materials:

-

Methyl 4-hydroxybenzoate

-

Methanol (solvent)

-

5% Rhodium on Alumina (catalyst)[4]

-

Hydrogen gas

-

Pressurized reactor (autoclave)

Procedure:

-

A solution of methyl 4-hydroxybenzoate in methanol is charged into a high-pressure autoclave.

-

The 5% rhodium on alumina catalyst is added to the mixture.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen.

-

The reaction is typically heated and stirred for several hours to ensure complete conversion.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved through distillation or chromatography to isolate the desired trans isomer.

Reaction Mechanism

The hydrogenation of the aromatic ring of methyl 4-hydroxybenzoate over a rhodium on alumina catalyst is a heterogeneous catalytic process. The mechanism involves the adsorption of the aromatic ring onto the surface of the rhodium catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome (the ratio of trans to cis isomers) can be influenced by factors such as the catalyst, solvent, temperature, and pressure. The alumina support enhances the dispersion of the rhodium particles, thereby increasing the catalytic activity and thermal stability.[4]

Spectroscopic Characterization

The structural elucidation of trans-Methyl 4-hydroxycyclohexanecarboxylate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of trans-Methyl 4-hydroxycyclohexanecarboxylate is expected to exhibit characteristic absorption bands:

-

A broad peak in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp peak around 1730 cm⁻¹, indicative of the C=O stretching of the ester group.

-

Peaks in the 2950-2850 cm⁻¹ range, corresponding to the C-H stretching of the cyclohexane ring and the methyl group.

-

A peak around 1200 cm⁻¹ for the C-O stretching of the ester.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for trans-Methyl 4-hydroxycyclohexanecarboxylate would be observed at an m/z of 158. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, 31 mass units) to give a peak at m/z 127, and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 mass units) resulting in a peak at m/z 99.

Applications in Drug Development and Materials Science